5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide
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Overview
Description
5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structural features, including an amino group, a bromine atom, an ethoxy group, a chlorine atom, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: The starting material, 2-chlorobenzene-1-sulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Bromination: The aromatic ring is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction, often using ethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) in an appropriate solvent.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block for creating novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its sulfonamide group is known to interact with various biological targets, making it useful in drug discovery and development.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activities such as antibacterial, antifungal, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its structural features allow for modifications that can lead to materials with desirable properties.
Mechanism of Action
The mechanism of action of 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-N-(3-bromo-4-methoxyphenyl)-2-chlorobenzene-1-sulfonamide
- 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide
- 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-fluorobenzene-1-sulfonamide
Uniqueness
Compared to similar compounds, 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide is unique due to the combination of its functional groups. The presence of both bromine and chlorine atoms, along with the ethoxy group, provides distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrClN2O3S/c1-2-21-13-6-4-10(8-11(13)15)18-22(19,20)14-7-9(17)3-5-12(14)16/h3-8,18H,2,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVQTNHQRHRCMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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